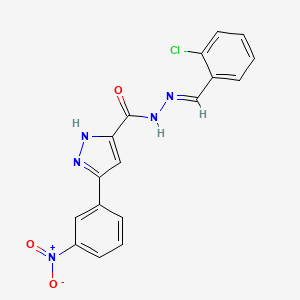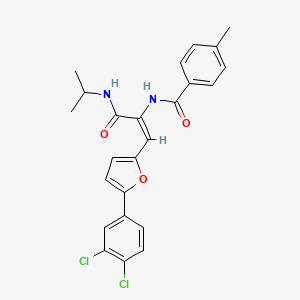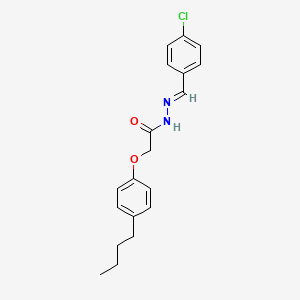![molecular formula C33H29ClN6 B11974371 1-{4-[(2-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-2-(2-cyanoethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11974371.png)
1-{4-[(2-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-2-(2-cyanoethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(2-Chlorophényl)(phényl)méthyl]pipérazin-1-yl}-2-(2-cyanoéthyl)-3-méthylpyrido[1,2-a]benzimidazole-4-carbonitrile est un composé organique complexe qui présente un cycle pipérazine, un fragment benzimidazole et divers groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 1-{4-[(2-Chlorophényl)(phényl)méthyl]pipérazin-1-yl}-2-(2-cyanoéthyl)-3-méthylpyrido[1,2-a]benzimidazole-4-carbonitrile implique généralement plusieurs étapes, notamment la formation du cycle pipérazine et du noyau benzimidazole. Une méthode courante implique la cyclisation de dérivés de la 1,2-diamine avec des sels de sulfonium . Les conditions réactionnelles comprennent souvent l'utilisation de bases telles que la DBU (1,8-diazabicyclo[5.4.0]undéc-7-ène) et de solvants tels que le toluène et le dichlorométhane .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et de systèmes à écoulement continu peut améliorer l'efficacité et l'extensibilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-{4-[(2-Chlorophényl)(phényl)méthyl]pipérazin-1-yl}-2-(2-cyanoéthyl)-3-méthylpyrido[1,2-a]benzimidazole-4-carbonitrile subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène.
Réduction : Cette réaction peut éliminer l'oxygène ou ajouter des atomes d'hydrogène.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants tels que le permanganate de potassium, des réducteurs tels que l'hydrure de lithium et d'aluminium et des nucléophiles pour les réactions de substitution. Les conditions réactionnelles impliquent souvent des températures contrôlées et des solvants spécifiques pour obtenir les transformations souhaitées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques introduits ou modifiés. Par exemple, l'oxydation peut produire des dérivés hydroxyle ou carbonyle, tandis que les réactions de substitution peuvent produire une variété d'analogues substitués.
Applications de recherche scientifique
Le 1-{4-[(2-Chlorophényl)(phényl)méthyl]pipérazin-1-yl}-2-(2-cyanoéthyl)-3-méthylpyrido[1,2-a]benzimidazole-4-carbonitrile présente plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules plus complexes.
Médecine : Il est étudié pour ses effets thérapeutiques potentiels et comme composé de tête pour le développement de médicaments.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 1-{4-[(2-Chlorophényl)(phényl)méthyl]pipérazin-1-yl}-2-(2-cyanoéthyl)-3-méthylpyrido[1,2-a]benzimidazole-4-carbonitrile implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des récepteurs ou des enzymes, modulant leur activité et entraînant divers effets biologiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte d'utilisation spécifiques .
Applications De Recherche Scientifique
1-{4-[(2-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-2-(2-cyanoethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-{4-[(2-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-2-(2-cyanoethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
Cetirizine : Un composé apparenté avec une structure pipérazine similaire, utilisé comme antihistaminique.
Lévocétirizine : Un énantiomère de la cétirizine présentant des propriétés pharmacologiques améliorées.
Unicité
Le 1-{4-[(2-Chlorophényl)(phényl)méthyl]pipérazin-1-yl}-2-(2-cyanoéthyl)-3-méthylpyrido[1,2-a]benzimidazole-4-carbonitrile est unique en raison de sa combinaison de groupes fonctionnels et de caractéristiques structurales, qui confèrent des propriétés chimiques et biologiques spécifiques
Propriétés
Formule moléculaire |
C33H29ClN6 |
|---|---|
Poids moléculaire |
545.1 g/mol |
Nom IUPAC |
1-[4-[(2-chlorophenyl)-phenylmethyl]piperazin-1-yl]-2-(2-cyanoethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C33H29ClN6/c1-23-25(13-9-17-35)33(40-30-16-8-7-15-29(30)37-32(40)27(23)22-36)39-20-18-38(19-21-39)31(24-10-3-2-4-11-24)26-12-5-6-14-28(26)34/h2-8,10-12,14-16,31H,9,13,18-21H2,1H3 |
Clé InChI |
SABZDWWUCLDGFU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC#N)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-1-[(2-methoxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11974291.png)
![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11974301.png)


![ethyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]tryptophanate](/img/structure/B11974335.png)

![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974345.png)
![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11974348.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11974354.png)
![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11974357.png)
![2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11974363.png)
![isobutyl (2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974365.png)
![[4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 3-bromobenzoate](/img/structure/B11974378.png)

